molecular formula C6H3F3O B1223441 3,4,5-Trifluorophenol CAS No. 99627-05-1

3,4,5-Trifluorophenol

Cat. No.: B1223441
CAS No.: 99627-05-1
M. Wt: 148.08 g/mol
InChI Key: ZRTWIJKGTUGZJY-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenol: is a halo-substituted phenol with the molecular formula C6H3F3O . It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 3, 4, and 5 positions, and a hydroxyl group at the 1 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluorophenol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound is involved in the synthesis of 3,4,5-trifluorophenoxymethyl-substituted polystyrene . The interactions between this compound and biomolecules are primarily driven by its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and the production of various metabolites . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . The compound’s interactions with metabolic pathways are essential for understanding its overall impact on cellular function and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4,5-Trifluorophenol involves the high-pressure reaction of 1-halo-3,4,5-trifluorobenzene with ammonia water in the presence of a cuprous salt, copper salt, or copper oxide as a catalyst. The reaction is carried out at temperatures ranging from 100 to 200 degrees Celsius. This process yields 3,4,5-trifluorophenylamine, which is then subjected to diazotization and hydrolysis to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reaction technology. This method includes steps such as lithium-halogen exchange, boric acidification reaction, and oxidation reaction. The continuous flow process enhances safety, reduces by-products, and improves overall yield .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The hydroxyl group can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution Reactions: Products include various substituted phenols.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include hydroxy derivatives.

Scientific Research Applications

3,4,5-Trifluorophenol is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • 4-Fluorophenol
  • 2,4-Difluorophenol
  • 2,3,5,6-Tetrafluorophenol
  • Pentafluorophenol

Comparison: 3,4,5-Trifluorophenol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorophenols. For instance, the trifluoromethyl group in this compound enhances its reactivity and stability, making it more suitable for certain applications in organic synthesis and material science .

Properties

IUPAC Name

3,4,5-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTWIJKGTUGZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380718
Record name 3,4,5-Trifluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99627-05-1
Record name 3,4,5-Trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99627-05-1
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Record name 3,4,5-Trifluorophenol
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Record name 3,4,5-trifluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Phenol, 3,4,5-trifluoro
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Record name 3,4,5-Trifluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable characteristic observed in the vibrational modes of the photoproducts after O-H bond fission in fluorinated phenols like 3,4,5-Trifluorophenol?

A: A consistent observation across all studied fluorinated phenols, including this compound, is the presence of an odd number of quanta (usually one) in an out-of-plane (a″) vibrational mode within the fluorophenoxyl photoproducts after O-H bond fission. [] This distinct vibrational excitation is considered a consequence of the parent molecule's out-of-plane motions that facilitate non-adiabatic coupling to the dissociative 1¹πσ* potential energy surface, leading to bond breakage.

Q2: Can you describe a method for synthesizing this compound and its efficiency?

A: One method for producing this compound involves a multi-step process starting with 1-halo-3,4,5-trifluorobenzene. [] The process includes a high-pressure reaction with ammonia water at temperatures between 100-200°C in the presence of a copper-based catalyst (cuprous salt, Cu salt, or copper oxide). This yields 3,4,5-trifluorophenylamine, which then undergoes diazotization followed by hydrolysis to produce the final product, this compound. This method boasts a high product yield ranging from 74-77%. []

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